molecular formula C22H23ClN6O2S B2413266 1-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189857-90-6

1-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2413266
CAS RN: 1189857-90-6
M. Wt: 470.98
InChI Key: JETZPVDCSWWJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C22H23ClN6O2S and its molecular weight is 470.98. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity Evaluation

The compound has been synthesized and evaluated for its biological activity . The research aimed to synthesize new acrylonitrile derivatives using 2-amino-benzimidazole as a raw material, and to evaluate the biological activity screening function of these new heterocyclic compounds .

Anticancer Activity

The compound has shown significant anticancer activity. It has been found to have strong effects on HepG2, WI-38, and VERO cell lines, and moderate effects on MCF-7 cell line . This suggests that the compound could be further developed for anticancer applications.

Inhibition of Cell Proliferation

The compound has been found to inhibit cell proliferation. Specifically, it has shown potent inhibitory activity against the A549 cell line . This suggests potential applications in the treatment of diseases characterized by abnormal cell proliferation.

Inhibition of Cell Migration and Invasion

In addition to inhibiting cell proliferation, the compound has also shown potent inhibition of cell migration and invasion . This suggests potential applications in the treatment of diseases characterized by abnormal cell migration and invasion, such as cancer.

PAK4 Inhibition

The compound has been found to inhibit PAK4 (p21-activated kinase 4), a protein kinase that plays a critical role in cellular functions such as promoting cell growth and inhibiting cell apoptosis . This suggests potential applications in the treatment of diseases characterized by abnormal PAK4 activity.

Synthesis of New Heterocyclic Compounds

The compound has been used as a precursor in the synthesis of new heterocyclic compounds . This suggests potential applications in the field of organic synthesis and drug discovery.

In Vitro Cytotoxic Activity

A library of substituted derivatives of the compound were designed, synthesized, and screened for their in vitro cytotoxic activity against several cell lines . This suggests potential applications in the development of new cytotoxic agents.

Potential for Further Development

Given its various biological activities and its potential as a precursor in the synthesis of new compounds, the compound has the potential for further development in various fields of scientific research .

properties

IUPAC Name

12-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6O2S/c1-14-3-4-15(23)13-17(14)27-8-10-28(11-9-27)19(30)6-5-18-24-25-22-26(2)21(31)20-16(29(18)22)7-12-32-20/h3-4,7,12-13H,5-6,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETZPVDCSWWJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=C(C(=O)N4C)SC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.